![molecular formula C10H8ClF3O B1398927 2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal CAS No. 1149333-38-9](/img/structure/B1398927.png)
2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal
Overview
Description
“2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal” is a chemical compound that belongs to the class of aldehydes. It has a molecular formula of C10H8ClF3O and an average mass of 236.618 Da .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal” were not found, related compounds have been synthesized and studied. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal” consists of a benzene ring substituted with a trifluoromethyl group . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal” were not found, related compounds have been used in various chemical reactions. For example, 2-(Trifluoromethyl)phenylboronic acid has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Scientific Research Applications
Synthesis of Boronic Acids
“2-Chloro-3-(trifluoromethyl)phenylpropanal” can be used in the synthesis of boronic acids. For example, it can be used to produce “2-Chloro-3-(trifluoromethyl)phenylboronic acid”, which is a useful reagent in organic synthesis .
Suzuki-Coupling Reactions
“2-Chloro-3-(trifluoromethyl)phenylpropanal” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This is a type of cross-coupling reaction, which is widely used in the synthesis of organic compounds.
Synthesis of Pyrrolopyrimidines
This compound can also be used to synthesize “4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine”, which is a potential antagonist of corticotropin-releasing hormone . This could have potential applications in the treatment of stress-related disorders.
Production of FDA-Approved Drugs
The trifluoromethyl group in “2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal” is a common feature in many FDA-approved drugs . For example, Elexacaftor, an FDA-approved drug for the treatment of cystic fibrosis, contains a trifluoromethyl group .
Industrial Applications
In the industrial sector, “2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal” can be used in the production of various products, including pharmaceuticals, agrochemicals, and materials for electronics .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that compounds with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds have shown to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have shown to exhibit various effects, such as improved drug potency .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-chloro-3-[4-(trifluoromethyl)phenyl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c11-9(6-15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4,6,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWGPBLKUOLEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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